molecular formula C11H13FO B7846419 1-(4-Fluorophenyl)pentan-2-one

1-(4-Fluorophenyl)pentan-2-one

Cat. No.: B7846419
M. Wt: 180.22 g/mol
InChI Key: CTSVFKBCUSVXIG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pentan-2-one is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is a member of the synthetic cathinone family, which are derivatives of cathinone, a naturally occurring alkaloid found in the khat plant. This compound is known for its psychoactive properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with 1-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and chromatography for purification .

Comparison with Similar Compounds

1-(4-Fluorophenyl)pentan-2-one is structurally similar to other synthetic cathinones, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and its balance of lipophilicity and hydrophilicity, which affects its pharmacokinetic properties and biological activity .

Properties

IUPAC Name

1-(4-fluorophenyl)pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSVFKBCUSVXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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